molecular formula C9H11ClN2O B13216090 3-Amino-3-(3-chlorophenyl)propanamide

3-Amino-3-(3-chlorophenyl)propanamide

Cat. No.: B13216090
M. Wt: 198.65 g/mol
InChI Key: RTPKAWXRWXENEJ-UHFFFAOYSA-N
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Description

3-Amino-3-(3-chlorophenyl)propanamide is a useful research compound. Its molecular formula is C9H11ClN2O and its molecular weight is 198.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(3-chlorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPKAWXRWXENEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Amide and Amine Chemistry

3-Amino-3-(3-chlorophenyl)propanamide is a molecule that incorporates both an amide and an amine functional group. Amides are characterized by a carbonyl group bonded to a nitrogen atom, while amines feature a nitrogen atom with a lone pair of electrons. The presence of both groups in this compound confers upon it a unique set of chemical properties.

Historical Trajectories of Halogenated Phenyl Substituted Propanamide Analogs

The exploration of halogenated compounds in medicinal chemistry has a rich history, with the introduction of halogen atoms often leading to enhanced biological activity and improved pharmacokinetic properties. Halogenation, particularly with chlorine and fluorine, has become a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

While a detailed historical timeline for 3-Amino-3-(3-chlorophenyl)propanamide itself is not extensively documented in publicly available literature, the broader class of halogenated phenyl-substituted propanamides has been a subject of investigation. For instance, research into a series of 117 halogenated phenyl acetamide (B32628) and propanamide analogs as TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists highlights a modern application of this structural motif. nih.govresearchgate.net This research demonstrates the continued interest in exploring how halogen substitution on a phenyl ring attached to a propanamide backbone can lead to potent and selective biological activity, in this case, for potential analgesic applications. nih.govresearchgate.net

Structural Significance of the 3 Amino 3 3 Chlorophenyl Propanamide Moiety in Research

The Propanamide Backbone: This three-carbon chain with a terminal amide group provides a flexible scaffold that can adopt various conformations, allowing it to potentially fit into the binding sites of different biological targets.

The 3-Chlorophenyl Group: The presence of a chlorine atom on the phenyl ring significantly influences the electronic properties and lipophilicity of the molecule. The position of the chlorine atom (meta-position in this case) is crucial, as it can affect the molecule's interaction with target receptors and its metabolic profile. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of a ligand-target complex.

The Amino Group: The amino group at the third carbon position introduces a basic center and a site for hydrogen bonding. Its presence can be critical for receptor recognition and for the compound's solubility in aqueous environments.

Research on related structures underscores the importance of these features. For example, studies on 3-amino-3-phenylpropionamide derivatives have shown their potential as ligands for the mu opioid receptor, suggesting that the 3-amino-3-phenylpropanamide (B15257655) core can serve as a pharmacophore for interacting with specific biological targets. nih.gov Furthermore, research into compounds with a 3-chlorophenyl group has revealed potential anticonvulsant and antinociceptive activities, indicating the significance of this particular substitution pattern. nih.gov

Overview of Current Academic Research Frontiers for 3 Amino 3 3 Chlorophenyl Propanamide

Retrosynthetic Analysis for this compound Scaffold Construction

Retrosynthetic analysis of this compound reveals two primary disconnections to deconstruct the molecule into readily available starting materials. The most logical and common disconnection is at the amide bond (C-N bond), which simplifies the target molecule into 3-amino-3-(3-chlorophenyl)propanoic acid and ammonia (B1221849). This approach is favored due to the vast number of reliable methods for amide bond formation.

A further disconnection of the β-amino acid precursor at the C2-C3 and C3-N bonds points towards a three-component condensation reaction. This strategy identifies 3-chlorobenzaldehyde (B42229), a source of ammonia (such as ammonium (B1175870) acetate), and a C2-synthon like malonic acid as the fundamental building blocks. This three-component approach offers an efficient and convergent route to the β-amino acid backbone.

Retrosynthetic analysis of this compound, showing the disconnection of the amide bond to yield 3-amino-3-(3-chlorophenyl)propanoic acid, which is further disconnected into 3-chlorobenzaldehyde and malonic acid.
Figure 1: Retrosynthetic analysis of this compound.

Classical Synthetic Routes to this compound

Classical synthetic strategies for preparing racemic this compound typically involve a two-stage process: the initial synthesis of the corresponding β-amino acid followed by the formation of the primary amide.

The core structure, 3-amino-3-(3-chlorophenyl)propanoic acid, can be efficiently assembled via a one-pot, three-component condensation reaction. researchgate.netscribd.com This method involves the reaction of 3-chlorobenzaldehyde, malonic acid, and ammonium acetate (B1210297) in a suitable solvent, such as ethanol (B145695) or methanol (B129727), under reflux conditions. researchgate.net The reaction proceeds through a series of intermediates, likely involving a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation to yield the desired β-amino acid. This one-pot approach is advantageous due to its operational simplicity and the use of inexpensive and readily available starting materials.

The general reaction scheme is as follows:

Reaction scheme for the one-pot synthesis of 3-amino-3-(3-chlorophenyl)propanoic acid from 3-chlorobenzaldehyde, malonic acid, and ammonium acetate.
Scheme 1: One-pot synthesis of racemic 3-amino-3-(3-chlorophenyl)propanoic acid.

The yield of this reaction is influenced by the electronic nature of the substituents on the benzaldehyde (B42025) ring and the polarity of the solvent used. scribd.com

The conversion of the carboxylic acid group of 3-amino-3-(3-chlorophenyl)propanoic acid into a primary amide is a standard transformation in organic synthesis. This requires the activation of the carboxyl group to facilitate nucleophilic attack by ammonia. A variety of coupling reagents, widely used in peptide synthesis, can be employed for this purpose.

Common strategies involve the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. Other effective coupling reagents include phosphonium (B103445) salts like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium salts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

The general procedure involves dissolving the β-amino acid and the coupling reagent in an appropriate aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the introduction of an ammonia source. The amino group of the β-amino acid often requires protection (e.g., as a Boc or Cbz derivative) prior to the coupling reaction to prevent polymerization, followed by a subsequent deprotection step.

Coupling Reagent SystemTypical SolventKey AdvantagesPotential Issues
DCC / HOBtDCM, DMFCost-effective, widely usedFormation of insoluble dicyclohexylurea (DCU) byproduct
EDC / HOBtDCM, Water (soluble)Water-soluble byproduct, good for aqueous mediaCan be less reactive than other reagents
HATU / DIPEADMFHigh coupling efficiency, fast reaction ratesHigher cost, potential for racemization if not controlled
PyBOP / DIPEADMF, DCMEffective for sterically hindered couplingsForms HMPA byproduct (with BOP), higher cost

Asymmetric Synthesis of Chiral this compound

Accessing the enantiomerically pure forms of this compound requires stereocontrolled synthetic methods. The main strategies include the asymmetric synthesis of the chiral β-amino acid precursor or the resolution of the racemic mixture.

Enantioselective catalysis offers a direct route to chiral β-amino acids and their derivatives. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of such compounds. Chiral phosphoric acids, for example, have been shown to catalyze enantioconvergent aza-Cope rearrangements to produce β-amino amides with high diastereo- and enantioselectivity. Although a specific application to this compound is not extensively detailed in the literature, the principles of these catalytic methods are applicable.

Another approach involves the asymmetric reduction of a corresponding prochiral enamine or β-keto ester derivative. Catalytic hydrogenation using chiral metal complexes (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) can establish the stereocenter at the C3 position with high enantiomeric excess.

Chiral resolution is a classical and widely practiced method for separating enantiomers from a racemic mixture. wikipedia.org For this compound, resolution is typically performed on the precursor, 3-amino-3-(3-chlorophenyl)propanoic acid, due to its amphoteric nature, which allows for the formation of diastereomeric salts.

The process involves treating the racemic β-amino acid with a chiral resolving agent, which is a single enantiomer of a chiral acid or base. For resolving a racemic amino acid, a chiral acid such as (+)- or (-)-tartaric acid is commonly used. wikipedia.org The reaction results in the formation of a pair of diastereomeric salts, which possess different physical properties, most notably different solubilities in a given solvent.

General scheme for the chiral resolution of a racemic β-amino acid using a chiral resolving agent like tartaric acid.
Scheme 2: General principle of chiral resolution via diastereomeric salt formation.

Through fractional crystallization, the less soluble diastereomeric salt can be selectively precipitated from the solution. The salt is then isolated by filtration, and the chiral resolving agent is removed by treatment with a base (for an acidic resolving agent) to liberate the enantiomerically enriched β-amino acid. The enantiomeric purity can be enhanced through repeated crystallizations. The other enantiomer can often be recovered from the mother liquor. Once the enantiomerically pure β-amino acid is obtained, it can be converted to the corresponding chiral propanamide using the amide bond formation strategies described in section 2.2.2.

StepProcedurePurposeTypical Reagents/Solvents
1. Salt FormationReact racemic β-amino acid with one equivalent of a single enantiomer of a chiral acid.To form a mixture of two diastereomeric salts.(+)-Tartaric acid or (-)-Tartaric acid; Methanol, Ethanol, or Water.
2. Fractional CrystallizationCool the solution slowly to allow the less soluble diastereomer to crystallize.To separate the diastereomeric salts based on solubility differences.Solvent from Step 1. Seeding with a pure crystal can aid crystallization.
3. IsolationFilter the precipitated solid.To isolate the less soluble diastereomeric salt.-
4. Liberation of EnantiomerTreat the isolated salt with a base to neutralize the resolving agent.To recover the enantiomerically pure β-amino acid.Aqueous NaOH or NH4OH.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aiming to reduce the environmental impact of chemical processes. Key strategies focus on the use of biocatalysis and continuous-flow processes, which offer significant advantages over traditional synthetic methods.

Biocatalysis: Enzymes, particularly lipases, have demonstrated potential as effective biocatalysts for the formation of amide bonds under mild reaction conditions. The use of enzymes like Lipozyme TL IM from Thermomyces lanuginosus can facilitate the synthesis in greener solvents such as methanol, potentially reducing the need for hazardous reagents and minimizing by-product formation. While direct enzymatic synthesis of this compound is not explicitly documented, the successful application of biocatalysis to the synthesis of other β-amino acid esters and amides suggests its feasibility. This approach aligns with green chemistry principles by promoting the use of renewable catalysts and reducing energy consumption.

Continuous-Flow Synthesis: Flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch synthesis. In the context of amide synthesis, continuous-flow reactors can improve reaction efficiency, shorten reaction times, and allow for better control over reaction parameters. For the synthesis of β-amino acid esters, a related class of compounds, continuous-flow microreactors have been used with immobilized enzymes to achieve rapid and efficient synthesis. This methodology minimizes waste and enhances safety, making it a promising green approach for the industrial production of compounds like this compound.

The table below summarizes the potential application of green chemistry principles to the synthesis of this compound, based on methodologies for similar structures.

Green Chemistry PrincipleApplication in Synthesis of this compound (Projected)
Catalysis Utilization of biocatalysts (e.g., lipases) for amide bond formation.
Safer Solvents & Auxiliaries Employment of greener solvents like methanol in enzymatic and flow processes.
Energy Efficiency Reactions conducted at or near ambient temperatures, especially in biocatalytic methods.
Waste Prevention Continuous-flow processes designed to minimize by-product formation and solvent waste.
Real-time Analysis Integration of in-line analytical techniques in flow chemistry to monitor and control the reaction.

Recent Methodological Advances in this compound Chemical Synthesis

Recent advances in the synthesis of β-amino amides, which can be extrapolated to the synthesis of this compound, have focused on improving efficiency, stereoselectivity, and the use of novel catalytic systems.

Organocatalysis: Chiral organocatalysts have emerged as powerful tools for the enantioselective synthesis of β-amino acids and their derivatives. These small organic molecules can catalyze reactions with high stereocontrol, avoiding the use of potentially toxic metal catalysts. While specific applications to this compound are not detailed, the general success of organocatalysis in asymmetric synthesis suggests its potential for producing enantiopure forms of the target compound.

Flow Chemistry for Peptide Synthesis: The principles of flow chemistry have been successfully applied to the rapid synthesis of peptides, which involves the formation of amide bonds. Automated flow synthesizers can significantly reduce the time required for each coupling step. This technology could be adapted for the efficient synthesis of this compound, particularly for rapid analogue synthesis in a drug discovery setting.

The following table outlines recent advances that could be applied to the synthesis of this compound, based on progress in the synthesis of related compounds.

Methodological AdvancePotential Application to this compound SynthesisKey Advantages
Asymmetric Organocatalysis Enantioselective synthesis of specific stereoisomers.High stereoselectivity, metal-free catalysis.
Continuous-Flow Amide Formation Rapid and scalable synthesis of the target compound.Improved efficiency, safety, and scalability.
Biocatalytic Reductive Amination Asymmetric synthesis from keto-acid precursors.High enantioselectivity, mild reaction conditions.

While the direct synthesis of this compound has not been the subject of extensive, publicly available research, the principles and advancements in the synthesis of the broader class of β-amino amides provide a solid foundation for its preparation. Future research will likely focus on applying these greener and more efficient methodologies to the specific synthesis of this and related compounds.

Spectroscopic Methods for Structural Elucidation of this compound

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing a detailed atomic-level map of the molecular structure. Both ¹H NMR and ¹³C NMR are utilized to confirm the connectivity and chemical environment of atoms within the this compound molecule.

In a typical ¹H NMR spectrum, the protons of the 3-chlorophenyl group would appear as a complex multiplet pattern in the aromatic region (approximately 7.2-7.4 ppm). The single proton on the chiral carbon (CH-NH₂) would likely resonate as a triplet or doublet of doublets around 4.2-4.5 ppm, coupling to the adjacent methylene protons. The methylene protons (CH₂) adjacent to the amide group are diastereotopic and would be expected to appear as two distinct multiplets, likely in the range of 2.5-2.8 ppm. The protons of the primary amine (-NH₂) and primary amide (-CONH₂) groups are exchangeable and often appear as broad singlets. researchgate.netdocbrown.infoyoutube.com

¹³C NMR spectroscopy provides complementary information. The carbonyl carbon of the amide would be observed significantly downfield, typically around 172-175 ppm. The carbons of the 3-chlorophenyl ring would appear in the 120-145 ppm range, with the carbon atom bonded to chlorine showing a characteristic chemical shift. The chiral methine carbon (CH-NH₂) would resonate around 50-55 ppm, while the methylene carbon (-CH₂-) would be found further upfield, around 40-45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and standard chemical shift ranges.

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH¹H7.2-7.4Multiplet
CH-NH₂¹H4.2-4.5Triplet
CH₂-CO¹H2.5-2.8Multiplet
CONH₂¹H7.0-7.5 (broad)Singlet
NH₂¹H1.5-2.5 (broad)Singlet
C=O¹³C172-175-
Aromatic C-Cl¹³C134-136-
Aromatic CH¹³C125-131-
CH-NH₂¹³C50-55-
CH₂-CO¹³C40-45-

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

The IR spectrum of this compound would exhibit several characteristic absorption bands. The N-H stretching vibrations of the primary amine and primary amide would appear as a broad band or multiple peaks in the region of 3200-3400 cm⁻¹. A strong, sharp absorption peak corresponding to the C=O stretch of the primary amide (Amide I band) would be prominent around 1650-1690 cm⁻¹. The N-H bending vibration of the amide (Amide II band) would be observed near 1600-1640 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region, while the C-Cl stretch would produce a signal in the fingerprint region, generally between 700-800 cm⁻¹. researchgate.netnih.govchemicalbook.com

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-Cl bond would likely produce strong signals in the Raman spectrum.

Table 2: Key Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amine & Amide (N-H)Stretch3200-3400Medium-Strong, Broad
Amide (C=O)Stretch (Amide I)1650-1690Strong
Amide (N-H)Bend (Amide II)1600-1640Medium
Aromatic (C=C)Stretch1450-1600Medium-Variable
Aryl-Chloride (C-Cl)Stretch700-800Medium-Strong

Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₉H₁₁ClN₂O. uni.lu

Using electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion [M+H]⁺. The presence of a chlorine atom results in a characteristic isotopic pattern, with a second peak ([M+2]+H)⁺ at two mass units higher having an intensity of approximately one-third that of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. miamioh.edu

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which provides further structural confirmation. Common fragmentation pathways for protonated amino acids and related compounds include the loss of small neutral molecules like ammonia (NH₃), water (H₂O), and the combined loss of water and carbon monoxide (H₂O + CO). nih.govresearchgate.netresearchgate.net For this compound, key fragmentation would likely involve:

Loss of the amide group as a radical or neutral molecule.

Cleavage at the benzylic position , resulting in a fragment corresponding to the chlorophenyl-methanamine cation.

Loss of ammonia (NH₃) from the protonated amine.

Table 3: Predicted Mass Spectrometry Data for this compound (Molecular Formula: C₉H₁₁ClN₂O) Data predicted based on molecular formula and common fragmentation patterns.

Ion/Fragment Formula Predicted m/z (for ³⁵Cl) Description
[M+H]⁺[C₉H₁₂ClN₂O]⁺199.06Protonated Molecular Ion
[M+Na]⁺[C₉H₁₁ClN₂ONa]⁺221.04Sodium Adduct
[M+H - NH₃]⁺[C₉H₉ClO]⁺168.03Loss of Ammonia
[M+H - CONH₂]⁺[C₈H₁₀ClN]⁺155.05Loss of Amide Radical
[C₇H₇Cl]⁺[C₇H₇Cl]⁺126.02Chlorotropylium Ion

Chromatographic Techniques for Purity Assessment and Stereoisomeric Separation

Chromatography is essential for separating this compound from impurities and for resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.

In a common setup, a C18 stationary phase column is used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and any impurities between the polar mobile phase and the non-polar stationary phase. Detection is usually performed using an ultraviolet (UV) detector, monitoring at a wavelength where the chlorophenyl chromophore absorbs strongly (e.g., ~210-220 nm). The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Table 4: Representative HPLC Purity Analysis Data Hypothetical data for illustrative purposes.

Peak Number Retention Time (min) Peak Area Area % Identity
12.1515,3400.35Impurity A
24.784,325,60099.51This compound
35.926,1000.14Impurity B

Since this compound contains a chiral center, it exists as a pair of enantiomers (R and S). Chiral chromatography is a specialized form of HPLC used to separate these enantiomers and determine the enantiomeric excess (e.e.) of a sample. This is crucial as enantiomers can have different pharmacological activities.

The separation is achieved using a chiral stationary phase (CSP). CSPs derived from polysaccharides, such as cellulose or amylose carbamate derivatives, are widely effective for a broad range of chiral compounds, including amines and amino acid derivatives. nih.govyakhak.org Other CSP types, such as those based on crown ethers or Pirkle-type phases, may also be suitable. ankara.edu.trgoogle.com The mobile phase is typically a mixture of alkanes (like hexane or heptane) and an alcohol (like isopropanol or ethanol). The differential interaction between the enantiomers and the chiral environment of the CSP leads to different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Table 5: Representative Chiral HPLC Separation Data Hypothetical data illustrating enantiomeric separation.

Enantiomer Retention Time (min) Peak Area Area %
(R)-enantiomer10.29,850,00098.5
(S)-enantiomer12.5150,0001.5

Based on this data, the enantiomeric excess (e.e.) would be calculated as 97%.

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid, providing detailed information about bond lengths, bond angles, and intermolecular interactions. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously establish its absolute configuration and reveal its preferred conformation in the solid state. This information is fundamental to understanding its structure-activity relationship.

In a hypothetical crystallographic study of this compound, the compound would be crystallized from a suitable solvent, and the resulting crystal subjected to X-ray diffraction analysis. The diffraction pattern would be used to calculate a three-dimensional electron density map, from which the positions of the individual atoms can be determined.

A hypothetical X-ray diffraction analysis of a co-crystal of this compound with benzoic acid could yield the crystallographic data presented in the interactive table below.

Table 1. Hypothetical Crystallographic Data for this compound and its Co-crystal with Benzoic Acid.
ParameterThis compoundCo-crystal with Benzoic Acid
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁P2₁2₁2₁
a (Å)8.5610.23
b (Å)12.4515.87
c (Å)9.877.98
β (°)105.490
Volume (ų)1015.31294.5
Z44
R-factor0.0450.038

Advanced Techniques for Investigating Molecular Conformation and Intermolecular Interactions of this compound

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. This technique is particularly sensitive to the three-dimensional structure of molecules and is widely used for the conformational analysis of biomolecules and chiral small molecules. rsc.org For this compound, which possesses a chiral center at the C3 position, CD spectroscopy can provide valuable information about its preferred conformation in solution.

The CD spectrum of a chiral molecule is highly dependent on its conformation, as different spatial arrangements of the chromophores within the molecule will interact differently with circularly polarized light. rsc.org By comparing the experimental CD spectrum with spectra predicted from theoretical calculations for different possible conformers, the dominant conformation in solution can be determined.

A hypothetical CD study of the (R)- and (S)-enantiomers of this compound in methanol would be expected to produce mirror-image spectra. The positions and signs of the Cotton effects in the CD spectrum are characteristic of the electronic transitions of the chromophores (the chlorophenyl and amide groups) and their spatial relationship.

The following interactive table presents hypothetical CD spectral data for the enantiomers of this compound.

Table 2. Hypothetical Circular Dichroism Data for the Enantiomers of this compound in Methanol.
EnantiomerWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Transition
(R)-3-Amino-3-(3-chlorophenyl)propanamide225+8,500n → π* (amide)
268-1,200π → π* (aromatic)
(S)-3-Amino-3-(3-chlorophenyl)propanamide225-8,500n → π* (amide)
268+1,200π → π* (aromatic)

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the binding kinetics and affinity of molecular interactions. nih.gov It is a valuable tool in drug discovery for characterizing the interaction of small molecules with their protein targets. nih.govspringernature.com An SPR experiment involves immobilizing one of the interacting partners (the ligand) on a sensor surface and flowing the other partner (the analyte) over the surface. The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

In a hypothetical SPR study to investigate the interaction of this compound with a putative protein target, the protein would be immobilized on the sensor chip, and solutions of the compound at various concentrations would be injected over the surface. The resulting sensorgrams (plots of SPR response versus time) would be analyzed to determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of the binding affinity.

The following interactive table shows hypothetical kinetic data for the binding of this compound to a hypothetical protein target, as would be determined by SPR analysis.

Table 3. Hypothetical Ligand-Binding Kinetics of this compound with a Protein Target Determined by SPR.
ParameterValue
Association Rate Constant (kₐ) (M⁻¹s⁻¹)1.2 x 10⁴
Dissociation Rate Constant (kₑ) (s⁻¹)3.5 x 10⁻³
Equilibrium Dissociation Constant (Kₑ) (μM)0.29

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations could provide valuable insights into its geometry, stability, and electronic properties. A typical DFT study would involve optimizing the molecular geometry to find the lowest energy conformation. From this, properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

While DFT has been extensively applied to study various amino acids and their derivatives, specific studies on this compound are not currently available in the public domain. researchgate.netmdpi.comwiley.comnih.govnih.gov A hypothetical DFT study on this compound would likely employ a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model its electronic characteristics. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is for illustrative purposes only, as specific data is not available.

Property Hypothetical Value
HOMO Energy (eV) -6.5
LUMO Energy (eV) -1.2
HOMO-LUMO Gap (eV) 5.3
Dipole Moment (Debye) 3.8

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack).

For this compound, an MEP analysis would likely show negative potential around the oxygen and nitrogen atoms of the amide group, as well as the nitrogen of the amino group, making these sites potential targets for electrophiles. The hydrogen atoms of the amino and amide groups would exhibit positive potential. No specific MEP analysis for this compound has been published.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.orgresearchgate.net For this compound, MD simulations could be employed to explore its conformational landscape, identifying the most stable three-dimensional structures. Furthermore, by simulating the molecule in a solvent (such as water), one could investigate its interactions with the surrounding solvent molecules, providing insights into its solubility and hydration properties. Such simulations are crucial for understanding how the molecule behaves in a biological environment. mdpi.com However, there are no published MD simulation studies specifically focused on this compound.

In Silico Prediction of Molecular Binding Sites and Interaction Modes for this compound Analogs

In silico methods are instrumental in predicting how a molecule might bind to a biological target, such as a protein or enzyme. researchgate.netnih.gov These computational techniques, including molecular docking, can model the interaction between a ligand (in this case, an analog of this compound) and a receptor's binding site. mdpi.com This allows for the prediction of binding affinity and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. Although these methods are widely used in drug discovery, there is no available research detailing the in silico prediction of binding sites for analogs of this compound.

Cheminformatics Approaches to the Chemical Space of this compound and its Derivatives

Cheminformatics involves the use of computational methods to analyze and organize chemical data. By exploring the chemical space of this compound and its derivatives, researchers could identify structurally similar compounds with potentially interesting biological activities. mdpi.com This can be achieved by generating molecular descriptors (numerical representations of a molecule's properties) and using them to create chemical space maps. Such an analysis could guide the synthesis of new derivatives with desired properties. To date, no cheminformatics studies specifically targeting the chemical space of this compound and its derivatives have been reported.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. In the context of this compound, a QSPR model could be developed to predict its chemical reactivity. This would involve calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a correlation between these descriptors and their experimentally determined reactivity. Such a model could then be used to predict the reactivity of new, unsynthesized derivatives. There is currently no published research on the development of QSPR models for predicting the chemical reactivity of this compound.

Molecular and Cellular Mechanisms of Action of 3 Amino 3 3 Chlorophenyl Propanamide

Target Identification and In Vitro Ligand-Binding Studies

Receptor Binding Affinity and Selectivity Profiling of 3-Amino-3-(3-chlorophenyl)propanamide in Cell-Free Systems

Given the presence of a phenylpropanamide scaffold, a common motif in various biologically active molecules, it is plausible that this compound could exhibit affinity for a range of receptors. For instance, derivatives of 3-amino-3-phenylpropionamide have been reported to possess affinity for the µ-opioid receptor. Furthermore, propanamide moieties are found in antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. nih.gov

A hypothetical radioligand binding assay could be conducted to determine the affinity (Ki) of this compound for a panel of receptors. The results of such a hypothetical study are presented in Table 1.

Table 1: Hypothetical Receptor Binding Affinity of this compound

Receptor/Ion Channel Ligand Ki (nM)
µ-Opioid Receptor [³H]-DAMGO >10,000
δ-Opioid Receptor [³H]-DPDPE >10,000
κ-Opioid Receptor [³H]-U69593 >10,000
TRPV1 [³H]-Resiniferatoxin 850
GABA-A Receptor [³H]-Muscimol >10,000
NMDA Receptor [³H]-MK-801 >10,000

This data is hypothetical and for illustrative purposes only.

In this speculative scenario, this compound displays modest affinity for the TRPV1 channel, suggesting it may act as a modulator of this channel. The lack of significant binding to opioid and other screened receptors would indicate a degree of selectivity.

Enzyme Inhibition Kinetics and Mechanistic Studies of this compound

The structural similarity of this compound to β-amino acids suggests it could potentially interact with enzymes that process these substrates, such as β-aminopeptidases. To investigate this, enzyme kinetic studies would be necessary to determine the type and extent of inhibition.

A hypothetical enzyme inhibition study could be performed using a relevant β-aminopeptidase. By measuring the initial reaction velocity at various substrate and inhibitor concentrations, the mode of inhibition can be determined using Lineweaver-Burk plots.

Table 2: Hypothetical Kinetic Parameters for the Inhibition of a β-Aminopeptidase by this compound

Inhibitor Concentration (µM) Apparent Vmax (µmol/min) Apparent Km (µM)
0 100 50
10 100 100
20 100 150
50 100 250

This data is hypothetical and for illustrative purposes only.

The hypothetical data in Table 2, where the apparent Vmax remains constant while the apparent Km increases with inhibitor concentration, is characteristic of competitive inhibition. khanacademy.org This would imply that this compound may compete with the natural substrate for binding to the active site of the enzyme.

Intracellular Signaling Pathway Modulation by this compound in Cellular Models

Following target identification, the next step is to elucidate how the interaction of this compound with its target modulates intracellular signaling pathways. This is typically investigated in cellular models that endogenously or recombinantly express the target protein.

Investigation of Protein-Protein Interactions Affected by this compound

Many signaling pathways are dependent on specific protein-protein interactions (PPIs). Small molecules can modulate these interactions, either by promoting or disrupting them. Techniques such as co-immunoprecipitation and fluorescence resonance energy transfer (FRET) are often employed to study PPIs.

For example, if this compound were to bind to a scaffold protein, it could alter its conformation and subsequently affect its interaction with downstream signaling partners. A hypothetical study could investigate the interaction between a target protein 'X' and its binding partner 'Y' in the presence of the compound.

Table 3: Hypothetical Effect of this compound on the Interaction Between Protein X and Protein Y

Treatment Co-immunoprecipitated Protein Y (arbitrary units)
Vehicle 100
This compound (1 µM) 85
This compound (10 µM) 62
This compound (50 µM) 41

This data is hypothetical and for illustrative purposes only.

The hypothetical results in Table 3 suggest that this compound disrupts the interaction between Protein X and Protein Y in a concentration-dependent manner.

Gene Expression Regulation Studies in Response to this compound Exposure (In Vitro)

Modulation of signaling pathways can ultimately lead to changes in gene expression. To assess this, in vitro studies using techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) or microarray analysis can be performed on cells treated with the compound.

Assuming this compound modulates a pathway involved in cellular stress, one might expect to see changes in the expression of genes related to this process.

Table 4: Hypothetical Changes in Gene Expression in Response to this compound

Gene Fold Change (vs. Vehicle) p-value
Gene A (Stress Response) 2.5 <0.05
Gene B (Stress Response) 3.1 <0.05
Housekeeping Gene 1.0 >0.05

This data is hypothetical and for illustrative purposes only.

The hypothetical data in Table 4 indicates an upregulation of stress-response genes, suggesting that the compound may activate a cellular stress pathway.

Allosteric Modulation and Induced Conformational Changes by this compound at the Molecular Level

Allosteric modulation, where a ligand binds to a site topographically distinct from the primary (orthosteric) binding site, offers a mechanism for fine-tuning protein function. frontiersin.org Small molecules can act as allosteric modulators, inducing conformational changes that alter the protein's activity. nih.gov

While there is no direct evidence for allosteric modulation by this compound, its potential to bind to a target protein could involve an allosteric mechanism. For instance, if it were to act on a G protein-coupled receptor (GPCR), it could bind to an allosteric site and modulate the binding or efficacy of the endogenous ligand.

Structural biology techniques such as X-ray crystallography or cryo-electron microscopy would be required to visualize the binding site and any conformational changes induced by the compound. In the absence of such data, computational modeling could provide insights into potential allosteric binding pockets on a target protein. A hypothetical modeling study might suggest that this compound binds to a pocket adjacent to the orthosteric site, leading to a subtle shift in the conformation of the binding pocket and thereby affecting ligand affinity.

In Vitro Membrane Interaction Studies of this compound

No published research data is currently available regarding the in vitro membrane interaction studies of this compound.

Structure Activity Relationship Sar Studies of 3 Amino 3 3 Chlorophenyl Propanamide Derivatives

Design and Synthesis of 3-Amino-3-(3-chlorophenyl)propanamide Analogs for SAR Probing

The rational design of analogs of this compound for SAR studies involves the systematic modification of its core structure. Key areas for modification typically include the chlorophenyl ring, the propanamide backbone, and the amino and amide functionalities. The primary objective is to generate a library of compounds with diverse physicochemical properties to comprehensively probe the chemical space around the lead compound.

Synthetic Strategies: The synthesis of these analogs often begins with the appropriate substituted benzaldehyde (B42025), in this case, 3-chlorobenzaldehyde (B42229). A common synthetic route involves a multi-step process that may include a Strecker or a Mannich-type reaction to introduce the amino group and construct the β-amino acid scaffold. Subsequent amidation of the carboxylic acid intermediate yields the desired propanamide. For SAR studies, a variety of substituted anilines and other amines can be used in the final amidation step to explore the impact of modifications at the amide nitrogen. Similarly, different substituted benzaldehydes can be employed as starting materials to investigate the influence of various substituents on the phenyl ring.

For instance, a series of 3-amino-3-arylpropanamide derivatives can be synthesized to evaluate the effect of substituting the chloro group at the meta position with other halogens (e.g., fluoro, bromo), alkyl groups, or alkoxy groups. Furthermore, modifications to the propanamide side chain, such as the introduction of alkyl groups at the α or β positions, can provide insights into the steric and conformational requirements for activity. The synthesis of these analogs is crucial for generating the necessary compounds to build a robust SAR model.

Impact of Substituent Modifications on Molecular Interaction Parameters (e.g., In Vitro Binding Affinities)

Once a library of this compound analogs has been synthesized, their biological activity is assessed through in vitro assays to determine key molecular interaction parameters, most commonly binding affinities (e.g., Kᵢ, IC₅₀) to a specific biological target. These quantitative data are fundamental to establishing a clear SAR.

The nature and position of substituents on the phenyl ring can significantly influence binding affinity. For example, the electronegativity, size, and hydrogen-bonding capacity of the substituent at the meta position of the phenyl ring can dictate the strength of interaction with the target protein. A hypothetical SAR study might reveal that electron-withdrawing groups at the meta position enhance binding affinity, while bulky substituents are detrimental.

The following interactive data table illustrates hypothetical in vitro binding affinities for a series of 3-amino-3-(substituted phenyl)propanamide analogs, showcasing how modifications to the phenyl ring can impact their inhibitory activity against a target enzyme.

Compound IDR (Substituent on Phenyl Ring)Target Enzyme Inhibition (IC₅₀, nM)
1 3-Cl50
2 3-F75
3 3-Br45
4 3-CH₃120
5 3-OCH₃150
6 4-Cl200
7 2-Cl350
8 H500

This table presents hypothetical data for illustrative purposes.

From this hypothetical data, one could infer that a halogen at the 3-position is favorable for activity, with bromine being slightly better than chlorine, and fluorine being less effective. A methyl or methoxy (B1213986) group at the 3-position appears to decrease activity. Furthermore, moving the chloro substituent to the 4- or 2-position significantly reduces potency, highlighting the importance of the substitution pattern.

Stereochemical Influences on Molecular Recognition and Interaction Specificity

Many biologically active molecules are chiral, and their different stereoisomers can exhibit vastly different pharmacological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively recognize and bind to only one enantiomer or diastereomer of a drug molecule. For this compound, the carbon atom bearing the amino group and the 3-chlorophenyl group is a stereocenter.

The stereochemistry of β-amino acids and their derivatives can significantly impact their biological activity. numberanalytics.com The (R)- and (S)-enantiomers of a compound can have different affinities for their target, with one enantiomer often being significantly more potent than the other. This stereoselectivity is a critical aspect of drug design and development.

To investigate these influences, stereoselective synthesis of the (R)- and (S)-enantiomers of this compound and its analogs is necessary. The biological activities of the individual enantiomers are then evaluated. A significant difference in activity between the enantiomers would indicate that the stereochemistry at that center is crucial for molecular recognition by the biological target. This information is vital for understanding the three-dimensional binding mode of the compound and for designing more specific and potent inhibitors. For instance, in a series of related β-amino amide derivatives, a clear preference for one stereoisomer over the others was observed in their biological activity, underscoring the importance of stereochemistry in molecular interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series (Focus on Molecular Interactions)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the this compound series, a QSAR model could be developed to predict the binding affinity of new, unsynthesized analogs and to provide insights into the key molecular features driving the interaction with the target.

The development of a robust QSAR model involves several steps:

Data Set Preparation: A dataset of synthesized analogs with their corresponding in vitro biological activity data (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular volume, surface area), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques to ensure its reliability.

A well-validated QSAR model can be a powerful tool in drug discovery. For example, a QSAR study on a series of dipeptidyl peptidase-IV (DPP-IV) inhibitors with a β-amino amide scaffold highlighted the importance of specific structural features for their inhibitory activity. nih.gov For the this compound series, a QSAR model could reveal that the inhibitory potency is positively correlated with the hydrophobicity of the substituent on the phenyl ring and negatively correlated with its steric bulk. Such a model would not only allow for the prediction of the activity of novel analogs but also provide a deeper understanding of the molecular interactions governing the binding of these compounds to their target.

Emerging Applications of 3 Amino 3 3 Chlorophenyl Propanamide in Chemical Biology and Materials Science

3-Amino-3-(3-chlorophenyl)propanamide as a Chemical Probe for Fundamental Biological Processes (In Vitro)

The utility of small molecules as probes to investigate complex biological systems is a cornerstone of chemical biology. While direct in-vitro studies specifically employing this compound as a chemical probe are not extensively documented, the broader class of 3-amino-3-phenylpropanamide (B15257655) derivatives has shown potential in interacting with biological targets. For instance, derivatives of this structural class have been investigated for their affinity towards various receptors.

Research into analogous compounds provides a framework for the potential application of this compound. For example, studies on similar scaffolds have indicated interactions with enzymatic systems. A related compound, (3R)-3-Amino-3-(2-chlorophenyl)propanamide hydrochloride, has been noted as a substrate for β-glucosidase, suggesting that the positioning of the chloro-substituent on the phenyl ring can influence biological activity . The exploration of this compound in similar assays could reveal its potential as a selective probe for studying enzyme kinetics or as a tool to investigate cellular pathways.

Future in-vitro investigations could focus on screening this compound against a panel of enzymes and receptors to identify specific biological targets. Such studies would be instrumental in elucidating its mechanism of action and validating its use as a chemical probe for fundamental biological research.

Utilization of this compound as a Synthetic Intermediate for Novel Chemical Entities

The molecular architecture of this compound makes it a valuable building block in organic synthesis for the creation of more complex and novel chemical entities. The presence of a primary amine and an amide group offers multiple reactive sites for chemical modification. The corresponding propionic acid, (R)-3-Amino-3-(3-chlorophenyl)propionic acid, is recognized as a useful synthetic intermediate, suggesting a similar utility for the propanamide derivative americanchemicalsuppliers.com.

The synthesis of derivatives from the parent 3-amino-3-phenylpropionamide structure has been explored in the development of new therapeutic agents. For example, derivatives have been synthesized as small molecule mimics of the cyclic octapeptide octreotide, exhibiting high affinity for the mu opioid receptor nih.gov. This highlights the potential of using this compound as a scaffold to generate libraries of compounds for drug discovery programs.

The following table outlines potential synthetic transformations involving this compound:

Functional GroupPotential ReactionResulting Structure
Primary AmineAcylation, Alkylation, SulfonylationN-substituted derivatives
AmideHydrolysis, ReductionCarboxylic acids, Amines
Phenyl RingElectrophilic Aromatic SubstitutionFurther functionalized aromatic core

These transformations can lead to a diverse array of novel chemical entities with potentially unique biological activities and material properties.

Catalytic and Organocatalytic Applications of this compound Derivatives

The field of organocatalysis has seen a surge in the use of small, chiral organic molecules to catalyze asymmetric reactions. Amino acid amide derivatives are of particular interest due to their ability to form key intermediates in catalytic cycles. While specific catalytic applications of this compound are not yet widely reported, the broader class of C2-symmetric amino acid amide derivatives has demonstrated catalytic activity openrepository.commdpi.com.

These catalysts have been shown to be effective in Michael additions and aldol reactions, achieving notable enantioselectivity openrepository.commdpi.com. The mechanism of action often involves the formation of an enamine intermediate through the condensation of the catalyst's amine with a carbonyl substrate. The stereochemical outcome of the reaction is then directed by the chiral environment of the catalyst.

The synthesis of derivatives of this compound for organocatalytic purposes could involve N-alkylation or incorporation into more complex chiral scaffolds. The electronic properties of the 3-chlorophenyl group could also influence the reactivity and selectivity of such catalysts. Research in this area is poised to expand the toolkit of organocatalysts for asymmetric synthesis.

Incorporation of this compound into Polymeric Structures or Advanced Materials

The integration of functional small molecules into polymeric matrices is a key strategy for developing advanced materials with tailored properties. The bifunctional nature of this compound, possessing both an amine and an amide group, makes it a candidate for incorporation into polymer backbones or as a pendant group.

While there is currently a lack of specific literature detailing the use of this compound in polymer chemistry, the general principles of polymer synthesis suggest several potential routes for its inclusion. For example, the primary amine could participate in polymerization reactions to form polyamides or polyimides. Alternatively, it could be grafted onto existing polymer chains to impart specific functionalities.

The presence of the chlorophenyl group could also confer desirable properties to the resulting material, such as altered solubility, thermal stability, or refractive index. The development of polymers incorporating this compound could lead to new materials for applications in coatings, films, or biomedical devices.

Supramolecular Assembly and Crystal Engineering Featuring this compound

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into well-defined, higher-order structures. Amino acids and their derivatives are excellent building blocks for supramolecular assembly due to their ability to form hydrogen bonds and engage in other non-covalent interactions mdpi.com.

The this compound molecule possesses several features conducive to supramolecular assembly. The amide group can act as both a hydrogen bond donor and acceptor, while the phenyl ring can participate in π-π stacking interactions. The chlorine atom can also engage in halogen bonding, a directional interaction that is increasingly utilized in crystal engineering.

Although specific studies on the supramolecular assembly of this compound are not prominent in the literature, the principles of crystal engineering suggest that this compound could form a variety of interesting solid-state structures, such as sheets, helices, or porous networks. The study of its self-assembly behavior, both in solution and in the solid state, could lead to the design of new functional materials with applications in areas such as separation, sensing, or catalysis.

Future Research Directions and Unaddressed Challenges in 3 Amino 3 3 Chlorophenyl Propanamide Research

Development of Novel and Sustainable Synthetic Routes for 3-Amino-3-(3-chlorophenyl)propanamide

The pursuit of novel and sustainable synthetic methodologies for this compound is paramount for reducing environmental impact and improving economic feasibility. Future research should concentrate on several key areas:

Green Chemistry Approaches: Traditional amide synthesis often relies on solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which pose significant toxicity concerns. A primary challenge is the replacement of these solvents with greener alternatives. Propylene (B89431) carbonate has emerged as a promising biodegradable, polar aprotic solvent that can be a viable substitute in both solution- and solid-phase peptide synthesis. Further investigation into other benign solvent systems and optimizing reaction conditions to maximize yield and purity is essential.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to conventional chemical catalysts. β-aminopeptidases, for instance, are unique enzymes capable of hydrolyzing N-terminal β-amino acids, making them valuable biocatalysts for the kinetic resolution of β-peptides and amides to produce enantiopure β-amino acids. nih.gov Exploring the utility of engineered enzymes or naturally occurring β-aminopeptidases for the stereoselective synthesis of this compound could provide a highly efficient and sustainable route to the desired enantiomer. nih.gov

Flow Chemistry: Continuous flow synthesis presents a safer, more efficient, and scalable alternative to batch processing. The precise control over reaction parameters such as temperature, pressure, and reaction time in microreactors can lead to higher yields, improved purity, and minimized side reactions. Implementing flow chemistry for the synthesis of this compound could significantly enhance process safety and productivity, particularly for multi-step syntheses.

Synthesis StrategyKey AdvantagesResearch Focus
Green Chemistry Reduced toxicity, lower environmental impact, potential for solvent recycling.Replacement of hazardous solvents (e.g., DMF, DCM) with sustainable alternatives like propylene carbonate; use of safer coupling reagents.
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste.Screening and engineering of enzymes (e.g., β-aminopeptidases) for stereoselective synthesis and resolution. nih.gov
Flow Chemistry Enhanced safety, improved scalability, higher yields and purity, precise process control.Development of continuous multi-step flow processes, minimizing intermediate isolation and purification steps.

Advanced Computational Approaches for Predictive Modeling of this compound Interactions

Computational modeling is an indispensable tool for accelerating drug discovery and understanding molecular interactions. For this compound, advanced computational approaches can provide profound insights where experimental data is lacking.

Molecular Docking: While the specific biological targets of this compound are not well-defined, molecular docking can be employed to screen the compound against a wide array of protein structures. This can help generate hypotheses about its mechanism of action. For instance, docking studies on structurally related propanamide antagonists have successfully identified crucial hydrogen bonds with receptors like TRPV1, explaining their stereospecific activity. researchgate.net Similar in silico screening could identify potential interactions and guide future in vitro testing.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. This predictive tool can guide the synthesis of new analogues with improved potency and selectivity, thereby reducing the need for extensive and costly experimental screening.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how this compound interacts with potential biological targets over time. These simulations can reveal the stability of the ligand-receptor complex, conformational changes, and the role of solvent molecules, offering a deeper understanding of the binding mechanism at an atomic level.

Exploration of Underexplored Molecular Targets and Mechanisms (In Vitro)

The current understanding of the biological activity of this compound is limited, with research often focusing on its general potential as a therapeutic agent. ontosight.ai A significant challenge lies in identifying its specific molecular targets and mechanisms of action.

Future in vitro research should focus on screening the compound against diverse panels of receptors and enzymes to uncover novel biological activities. Based on structural similarities to other known bioactive molecules, several target classes warrant investigation:

Transient Receptor Potential (TRP) Channels: Structurally related 2-(4-methylsulfonylaminophenyl) propanamides have been identified as potent antagonists of the TRPV1 receptor, a key player in pain and inflammation pathways. researchgate.net Given the shared propanamide scaffold, screening this compound for activity against TRPV1 and other TRP channels could reveal potential applications in analgesia.

β-Aminopeptidases: These enzymes are specifically involved in the metabolism of β-peptides. nih.gov Investigating whether this compound can act as a substrate or inhibitor of these enzymes could provide insights into its metabolic stability and potential to modulate β-peptide signaling pathways. nih.gov

Enzyme and Receptor Panels: Broad-based screening against panels of kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels is a crucial step. High-throughput screening methods can efficiently test the compound against hundreds of potential targets, providing a comprehensive profile of its biological interactions and identifying unexpected therapeutic opportunities. Compounds with similar structures have been investigated for anti-inflammatory, antibacterial, and anticancer properties, suggesting a wide range of potential targets. ontosight.ai

Innovative Applications in Non-Biological and Material Systems

Beyond its potential biological roles, the unique chemical structure of this compound and related β-amino amides suggests utility in materials science. Amide bonds are integral to high-performance polymers like aramids, conferring structural rigidity and stability. wikipedia.orglibretexts.org

Polymer Chemistry: Recent research has highlighted the use of β-amino amides as dynamic linkages in catalyst-free, covalent adaptable networks (CANs). rsc.orgrsc.org These materials exhibit high dimensional stability, high creep resistance, and superior hydrolytic resistance compared to their β-amino ester counterparts. rsc.orgrsc.org Incorporating this compound as a monomer or cross-linker in such polymer networks could lead to the development of advanced materials with tunable properties for applications in elastomers, coatings, and adhesives. The presence of the chlorophenyl group could further modify properties such as thermal stability and refractive index.

Biomaterials: Amino acid-based poly(ester amide)s (PEAs) are promising candidates for biomedical applications, including additive manufacturing for tissue engineering scaffolds, due to their biodegradability and good thermomechanical properties. acs.orgnih.gov The β-amino acid structure of the target compound could be integrated into PEA backbones to create novel biomaterials with tailored degradation rates and mechanical strengths. nih.gov Research into poly(β-amino ester)s for drug delivery also suggests that analogous β-amino amide polymers could serve as effective carriers for therapeutic agents. rsc.org

Application AreaPotential Role of this compoundDesired Material Properties
Covalent Adaptable Networks (CANs) Monomer or cross-linking agentHigh thermal stability, creep resistance, hydrolytic stability, re-processability. rsc.orgrsc.org
Biomedical Polymers Component of poly(ester amide)s or poly(β-amino amide)sBiocompatibility, tunable biodegradability, suitable mechanical properties for tissue scaffolds or drug delivery systems. acs.orgnih.gov

Overcoming Analytical Challenges in the Characterization of this compound in Complex Research Matrices

Accurate characterization and quantification of this compound, particularly its individual enantiomers, in complex matrices like biological fluids or polymer digests, present significant analytical challenges.

Chiral Separation: As this compound is a chiral molecule, separating and quantifying its enantiomers is crucial, as they often exhibit different biological activities. A major challenge is the development of robust chiral high-performance liquid chromatography (HPLC) methods. Future research should focus on screening a variety of chiral stationary phases (CSPs), such as polysaccharide-based and macrocyclic glycopeptide phases, under different mobile phase conditions (normal phase, reversed-phase, polar organic) to achieve optimal enantioseparation. registech.comphenomenex.comsigmaaldrich.comchromatographyonline.commerckmillipore.com For analytes lacking a strong chromophore, pre-column derivatization with a chiral derivatizing agent can be an effective strategy to facilitate separation and detection. oup.comnih.gov

Matrix Effects in LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantitative bioanalysis due to its sensitivity and selectivity. However, it is highly susceptible to matrix effects, where co-eluting components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate results. eijppr.comresearchgate.net A critical unaddressed challenge is the development of sample preparation techniques—such as solid-phase extraction or liquid-liquid extraction—that effectively remove interfering matrix components. medipharmsai.com Furthermore, investigating the influence of ionization polarity (positive vs. negative ion mode) may help mitigate these effects, as has been shown for other derivatized amino acids. sci-hub.se The use of stable isotope-labeled internal standards is also essential for compensating for matrix-induced variability. medipharmsai.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.